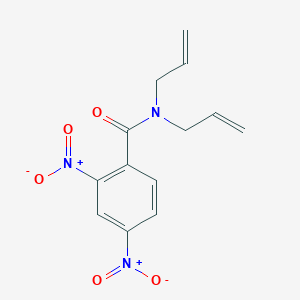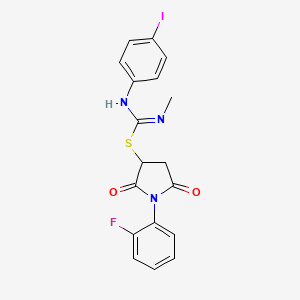![molecular formula C15H14N4O B5188500 4-methoxy-6-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5188500.png)
4-methoxy-6-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-6-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyrimidine is a chemical compound that has been widely studied in scientific research due to its potential applications in medicine and biochemistry. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively investigated.
Mecanismo De Acción
The mechanism of action of 4-methoxy-6-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyrimidine is not fully understood, but it is believed to act by inhibiting specific enzymes or signaling pathways in cells. This compound has been shown to inhibit the activity of several kinases, which are enzymes that play a critical role in cell signaling and growth.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-methoxy-6-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyrimidine have been extensively studied. This compound has been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines in cells. Additionally, this compound has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methoxy-6-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyrimidine in lab experiments is its high potency and specificity. This compound has been shown to have a strong inhibitory effect on specific enzymes and signaling pathways, which can make it a valuable tool for studying these processes. However, one limitation of using this compound is its potential toxicity, as it can have adverse effects on cell viability at high concentrations.
Direcciones Futuras
There are several future directions for research on 4-methoxy-6-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyrimidine. One area of interest is the development of more potent and specific inhibitors of specific kinases or signaling pathways. Additionally, this compound could be further investigated for its potential as a treatment for neurodegenerative diseases or other conditions characterized by inflammation and oxidative stress. Finally, the potential side effects and toxicity of this compound could be further explored to better understand its safety profile.
Métodos De Síntesis
The synthesis of 4-methoxy-6-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyrimidine has been achieved using several methods, including the reaction of 2-amino-4-methoxy-6-(3-nitrophenyl)pyrimidine with 1-methyl-3-(3-nitrophenyl)-1H-pyrazole in the presence of a reducing agent. Another method involves the reaction of 2-amino-4-methoxy-6-(3-nitrophenyl)pyrimidine with 1-methyl-3-(3-bromo-phenyl)-1H-pyrazole in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
The potential applications of 4-methoxy-6-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyrimidine in scientific research are vast. This compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective effects.
Propiedades
IUPAC Name |
4-methoxy-6-[3-(1-methylpyrazol-3-yl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-19-7-6-13(18-19)11-4-3-5-12(8-11)14-9-15(20-2)17-10-16-14/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPJXPBIKDRUGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC(=CC=C2)C3=CC(=NC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-6-[3-(1-methylpyrazol-3-yl)phenyl]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(4'-methyl-4-biphenylyl)oxy]butanoate](/img/structure/B5188423.png)
![4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5188427.png)

![3-hexadecyl-1-[3-oxo-2-({1-[2-(2-pyridinyl)ethyl]-1H-tetrazol-5-yl}thio)-2,3-dihydro-1H-inden-5-yl]-2,5-pyrrolidinedione](/img/structure/B5188444.png)




![N-(3-methylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5188492.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5188503.png)
![diethyl {[(2-fluorobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B5188504.png)
![4-[1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-piperidinyl]thiomorpholine](/img/structure/B5188515.png)

![2-({2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}amino)ethanol hydrochloride](/img/structure/B5188524.png)